molecular formula C21H24N4O2S2 B15052858 4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15052858
M. Wt: 428.6 g/mol
InChI Key: QKDRNUPZUBBUKI-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Piperidine Moiety: The piperidine ring can be attached through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in critical biological processes, such as cell division and inflammation.

    Pathways Involved: It modulates signaling pathways related to apoptosis, oxidative stress, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-yl)phenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(2,4-Dimethylphenyl)-5-(4-(morpholin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-one

Uniqueness

The uniqueness of 4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C21H24N4O2S2

Molecular Weight

428.6 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H24N4O2S2/c1-15-6-11-19(16(2)14-15)25-20(22-23-21(25)28)17-7-9-18(10-8-17)29(26,27)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,28)

InChI Key

QKDRNUPZUBBUKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C

Origin of Product

United States

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